molecular formula C24H17F3N2O3S2 B2791320 N2-(2,5-DIFLUOROPHENYL)-5-(4-FLUOROBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE CAS No. 892291-66-6

N2-(2,5-DIFLUOROPHENYL)-5-(4-FLUOROBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2791320
CAS No.: 892291-66-6
M. Wt: 502.53
InChI Key: HCICSIXELCDGKK-UHFFFAOYSA-N
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Description

N2-(2,5-Difluorophenyl)-5-(4-fluorobenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a structurally complex molecule featuring a thiophene-2,4-diamine core substituted with three distinct functional groups:

  • 5-(4-Fluorobenzoyl): A fluorinated benzoyl group at position 5, contributing to electronic modulation and steric bulk.
  • 3-(4-Methylbenzenesulfonyl): A sulfonyl group with a methyl substituent at position 3, influencing solubility and stability.

This compound’s synthesis likely follows multi-step protocols analogous to those described in , involving nucleophilic additions, cyclization, and alkylation . Fluorination typically improves metabolic stability and membrane permeability, while sulfonyl groups enhance solubility and target affinity .

Properties

IUPAC Name

[3-amino-5-(2,5-difluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O3S2/c1-13-2-9-17(10-3-13)34(31,32)23-20(28)22(21(30)14-4-6-15(25)7-5-14)33-24(23)29-19-12-16(26)8-11-18(19)27/h2-12,29H,28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCICSIXELCDGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-DIFLUOROPHENYL)-5-(4-FLUOROBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to minimize by-products and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(2,5-DIFLUOROPHENYL)-5-(4-FLUOROBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thiol compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with biological targets in a specific manner, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising candidate for developing new drugs with specific biological activities.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of N2-(2,5-DIFLUOROPHENYL)-5-(4-FLUOROBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name / Identifier Core Structure Key Substituents Functional Groups
Target Compound Thiophene-2,4-diamine N2-(2,5-difluorophenyl), 5-(4-fluorobenzoyl), 3-(4-methylbenzenesulfonyl) Amine, Sulfonyl, Fluorobenzoyl
Triazole-thiones [7–9] () 1,2,4-Triazole 4-(2,4-difluorophenyl), 5-(4-sulfonylphenyl) Thione, Sulfonyl, Fluorophenyl
Patent Compound () Pyrazolo[1,5-a]pyrimidine 5-(2,5-difluorophenyl)pyrrolidinyl, 3-(1H-pyrazol-1-yl) Pyrrolidine, Pyrazole
Triazole-thiol () 1,2,4-Triazole 4-((2,6-dichlorobenzylidene)amino), 5-(2-fluorophenyl) Thiol, Chlorobenzylidene

Key Observations:

  • Core Structure: The target’s thiophene core differs from triazole () and pyrazolo-pyrimidine () scaffolds, impacting conjugation and electronic properties.
  • Fluorophenyl Substituents: All compounds feature fluorinated phenyl groups, but positions vary (e.g., 2,5-difluoro in the target vs. 2,4-difluoro in ). Positional differences influence steric effects and dipole interactions .
  • Sulfonyl vs. Thiol Groups: The target’s sulfonyl group (electron-withdrawing) contrasts with the thiol group in ’s compound (nucleophilic), affecting reactivity and solubility .

Physicochemical and Spectral Comparisons

Table 2: Physicochemical Properties

Property Target Compound Triazole-thiones [7–9] () Triazole-thiol ()
H-Bond Acceptors ~6 (estimated) 4–5 (per structure) 4
H-Bond Donors 2 (amines) 1–2 (NH groups) 0
Key IR Absorptions C=O (~1680 cm⁻¹), SO₂ (~1350 cm⁻¹) C=S (~1250 cm⁻¹), SO₂ (~1150 cm⁻¹) C=S (~1250 cm⁻¹), S-H (absent)

Analysis:

  • IR Signatures: The target’s benzoyl C=O stretch (~1680 cm⁻¹) and sulfonyl SO₂ vibrations (~1350 cm⁻¹) are distinct from the C=S (~1250 cm⁻¹) in triazole-thiones .

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